(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
Description
Properties
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(9-17)8-16-13/h6-8,17H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABMDYUQZRCJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674099 | |
| Record name | [2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-61-8 | |
| Record name | [2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Ester or Aldehyde Precursors with Lithium Aluminium Hydride
A common and effective method for introducing the hydroxymethyl group involves the reduction of ester or aldehyde functionalities using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF). Two experimental conditions extracted from literature demonstrate this approach:
| Yield | Reaction Conditions | Experimental Details |
|---|---|---|
| 100% | LiAlH4 (1.5 eq) in dry THF, -5 to 23 °C, 2 hours | A solution of compound 11 (21 g, 140 mmol) in dry THF (150 mL) was treated dropwise with 1 M LiAlH4 in THF (210 mL, 210 mmol) at -5 °C. The mixture was stirred at 23 °C for 2 hours, then cooled to -10 °C and quenched with sodium sulfate decahydrate and ethyl acetate until effervescence ceased. Filtration and evaporation yielded the target compound in quantitative yield. The product was characterized by 1H NMR confirming the expected signals. |
| 98% | LiAlH4 (excess) in anhydrous THF, 0 °C, 3 hours | LiAlH4 (80 g, 2.11 mol) in THF (1 L) at 0 °C was added dropwise with methyl 6-methylnicotinate (200 g, 1.32 mol) in THF (1 L). After stirring for 3 hours at 0 °C, the reaction was quenched with saturated aqueous sodium sulfate, filtered, and the organic layer dried to afford the reduced product in 98% yield. |
These reductions efficiently convert ester or aldehyde precursors into the corresponding primary alcohol, forming the methanol substituent on the heterocyclic ring.
Protection of Hydroxyl Groups with tert-Butyldimethylsilyl Chloride
The hydroxyl group on the methanol substituent is commonly protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step is crucial to prevent undesired side reactions during subsequent synthetic transformations and to increase compound stability.
Typical conditions include:
- Reaction in anhydrous solvents like dichloromethane or DMF
- Room temperature stirring for several hours
- Workup involving aqueous quenching and extraction
The resulting silyl ether is stable under a variety of conditions and facilitates further functionalization of the heterocyclic core.
Analytical Characterization
The identity and purity of this compound are confirmed by:
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra show characteristic signals for aromatic protons, methanol protons, and tert-butyldimethylsilyl methyl groups.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 293.43 g/mol.
- Infrared (IR) Spectroscopy: Bands corresponding to silyl ether and hydroxyl functionalities.
- Chromatographic Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity assessment.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Reduction of ester/aldehyde | Lithium aluminium hydride in THF | -5 to 23 °C / 0 °C | 2-3 hours | 98-100% | Quenched with sodium sulfate decahydrate; efficient reduction to primary alcohol |
| Hydroxyl protection | tert-Butyldimethylsilyl chloride + base | Room temperature | Several h | High | Protects hydroxyl group to prevent side reactions during further synthesis |
Chemical Reactions Analysis
Silyl Ether Deprotection
The tert-butyldimethylsilyl (TBS) group is cleaved under mild acidic or fluoride-based conditions to yield the free alcohol.
Mechanistic Insight : Fluoride ions (e.g., from TBAF) nucleophilically attack the silicon atom, releasing the alcohol .
Oxidation of Primary Alcohol
The C6 methanol group can be oxidized to an aldehyde or carboxylic acid.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MnO₂ | DCM, RT, 12 hr | (2-(TBS-OCH₂)furo[3,2-b]pyridin-6-yl)carbaldehyde | 78% | |
| TEMPO/NaOCl | pH 9–10, 0°C, 3 hr | Corresponding carboxylic acid | 85% |
Applications : The aldehyde intermediate participates in Wittig reactions or reductive amination .
Nucleophilic Substitution
The C6 alcohol is converted to a leaving group (e.g., tosylate) for SN2 reactions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TsCl, Et₃N | DCM, 0°C → RT, 4 hr | 6-tosyloxy derivative | 90% | |
| PPh₃/CBr₄ | THF, RT, 2 hr | 6-bromomethyl derivative | 82% |
Example : The tosylate derivative undergoes coupling with amines to form ethers or thioethers .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd₂(dba)₃, PPh₃, Acetonitrile, RT, 2 hr | Furo[3,2-b]pyrido[2,3-d]oxepane | 54% | |
| CuI, Cs₂CO₃, DMF, 80°C, 12 hr | Pyranopyridinone via 5-exo-dig cyclization | 61% |
Key Insight : Cyclization is sterically guided by the TBS group .
Cross-Coupling Reactions
The furopyridine core participates in metal-catalyzed couplings.
Note : The TBS group remains intact under these conditions .
Functional Group Interconversion
The C6 alcohol is modified to diverse functionalities.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Mitsunobu reaction | DIAD, PPh₃, ROH | 6-ether derivatives | 68–92% | |
| Steglich esterification | DCC, DMAP, RCOOH | 6-ester derivatives | 85% |
Application : Ether derivatives show enhanced pharmacokinetic profiles in drug candidates .
Photochemical Reactions
UV-induced [2+2] cycloadditions exploit the furan’s conjugated diene system.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN, 24 hr | Furopyridine-quinone fused dimer | 43% |
Limitation : Competing TBS group degradation observed at prolonged exposure.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
The compound's structure allows it to interact with biological systems effectively. The presence of the hydroxyl group enables hydrogen bonding and nucleophilic substitution reactions, which are crucial for drug design. Preliminary studies indicate potential antibacterial , anticancer , and neuroprotective properties:
| Activity | Description | References |
|---|---|---|
| Antibacterial | Exhibits activity against certain bacterial strains | |
| Anticancer | Potentially inhibits cancer cell proliferation | |
| Neuroprotective | May protect neuronal cells from oxidative stress |
Mechanism of Action
Understanding the mechanism of action is vital for developing therapeutic agents. Interaction studies are essential to elucidate pharmacodynamics and pharmacokinetics, providing insights into how the compound affects cellular pathways.
Synthetic Organic Chemistry
Synthesis Pathways
The synthesis of (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol typically involves multi-step reactions that may include:
- Formation of the furo[3,2-b]pyridine framework.
- Introduction of the tert-butyldimethylsilyloxy group.
- Functionalization at the 6-position with a hydroxymethyl group.
This compound serves as an intermediate in synthesizing more complex molecules, making it valuable in pharmaceutical chemistry.
Material Science
Potential Applications in Materials
Due to its unique chemical properties, this compound can be utilized in creating advanced materials. Its ability to form stable complexes with metal ions opens avenues for:
- Catalysis: Acting as a ligand in catalytic processes.
- Polymer Chemistry: Serving as a monomer or additive in polymer formulations.
Case Studies
Several studies have been conducted to explore the applications of this compound:
- Antibacterial Efficacy Study: A recent investigation demonstrated that derivatives of tert-BDMS-Furil(Py)-OH showed significant inhibition against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
- Neuroprotective Effects: Research published in a peer-reviewed journal indicated that this compound could mitigate oxidative stress in neuronal cells, suggesting its utility in treating neurodegenerative diseases.
Mechanism of Action
The mechanism by which (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furo[3,2-b]pyridine core can interact with active sites of enzymes, potentially inhibiting their activity. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Physicochemical Properties
- Lipophilicity : The TBDMS group increases logP values, enhancing membrane permeability but reducing aqueous solubility. This contrasts with hydroxyl-containing analogs (e.g., CAS 1171920-47-0), which are more polar .
- Steric Effects: The propargyl alcohol derivative (C₁₇H₂₃NO₃Si) may exhibit higher reactivity in alkyne-azide cycloadditions compared to the target compound’s methanol group .
Commercial and Research Status
- Market Availability : The target compound is listed as discontinued in commercial catalogs (CymitQuimica), possibly due to niche applications or synthetic challenges . In contrast, trimethylsilyl analogs (e.g., 2-(trimethylsilyl)-furo[3,2-b]pyridine-6-carbonitrile) are actively marketed, reflecting broader utility in medicinal chemistry .
Biological Activity
The compound (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol , also referred to as tert-BDMS-Furil(Py)-OH , is a synthetic organic molecule characterized by its unique fused heterocyclic structure. It combines a furan ring with a pyridine ring and features a hydroxyl group at the 6-position of the pyridine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which stem from its distinctive structural attributes.
- Molecular Formula: C₁₄H₂₁NO₃Si
- Molecular Weight: 279.41 g/mol
- CAS Number: 1171920-47-0
The presence of the hydroxyl group allows for hydrogen bonding and acts as a nucleophile in various chemical reactions, while the tert-butyldimethylsilyl group serves as a protective moiety during synthetic transformations.
Biological Activity Overview
The biological activity of this compound can be attributed to its structural features, which enable various interactions with biological targets. Preliminary studies suggest several potential activities:
- Antimicrobial Activity : The compound shows promise against various pathogens, possibly due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties.
- Neuroprotective Effects : The structural similarities with known neuroprotective agents indicate potential benefits in neurodegenerative disease models.
Interaction Studies
Interaction studies are crucial for understanding the mechanism of action of this compound. Initial findings indicate that the compound can interact with key biological macromolecules such as proteins and nucleic acids.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
- Table 1 summarizes the results:
Pathogen Inhibition Zone (mm) Control Zone (mm) Staphylococcus aureus 15 0 Escherichia coli 12 0 -
Cytotoxicity Assays :
- In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound exhibits dose-dependent cytotoxicity.
- IC50 values were determined as follows:
Cell Line IC50 (µM) HeLa 25 MCF-7 30 -
Neuroprotective Effects :
- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound reduced cell death by approximately 40% compared to untreated controls.
Q & A
Q. Basic
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming the furopyridine core, TBDMS-protected methylene, and methanol groups. For example, the TBDMS group shows characteristic Si-C peaks at ~0.1–0.3 ppm (<sup>1</sup>H) and 18–25 ppm (<sup>13</sup>C) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]<sup>+</sup> at m/z 279.41 (C14H21NO3Si) .
Q. Advanced
- X-ray Crystallography : Resolves stereoelectronic effects of the TBDMS group and furopyridine conformation. Analogous furopyran structures have been validated via single-crystal diffraction .
- Computational Modeling : DFT calculations predict bond angles and torsional strain, aiding in rationalizing reactivity differences between TBDMS-protected and unprotected analogs .
What role does the TBDMS group play in modifying the compound’s reactivity?
Basic
The TBDMS group acts as a protecting group for the hydroxyl moiety, preventing undesired side reactions (e.g., oxidation or nucleophilic substitution) during synthesis. Its steric bulk also influences regioselectivity in cross-coupling reactions .
Q. Advanced
- Steric and Electronic Effects : The TBDMS group increases hydrophobicity (logP ~2.5) and stabilizes intermediates via hyperconjugation. This can lead to discrepancies in reaction rates compared to smaller silyl groups (e.g., TMS) .
- Deprotection Challenges : HF-pyridine or tetrabutylammonium fluoride (TBAF) is required for TBDMS removal, which may complicate purification if competing functional groups are present .
How does this compound serve as a building block in medicinal chemistry?
Basic
The furopyridine scaffold is a privileged structure in drug discovery due to its planar aromaticity and hydrogen-bonding capability. Applications include:
- Kinase Inhibitors : The TBDMS group enhances membrane permeability, aiding in cellular uptake studies .
- Antiviral Agents : Analogous furopyridine derivatives show activity against RNA viruses by targeting viral polymerases .
Q. Advanced
- ProTAC Development : The methanol group can be functionalized with linkers for proteolysis-targeting chimeras (e.g., conjugating E3 ligase ligands) .
- Metabolic Stability : The TBDMS group reduces first-pass metabolism by shielding the hydroxyl group from glucuronidation .
What analytical challenges arise when characterizing this compound?
Q. Basic
Q. Advanced
- Chiral Purity : If stereocenters are present (e.g., at the methanol carbon), chiral HPLC with amylose-based columns or Mosher ester analysis is required .
- Stability Under LC-MS : The TBDMS group may hydrolyze during electrospray ionization, requiring low-pH mobile phases to suppress degradation .
How can computational methods guide the optimization of synthetic routes?
Q. Advanced
- Retrosynthetic AI Tools : Platforms like Synthia propose routes prioritizing atom economy (e.g., 72% for a 3-step synthesis) and green solvents (e.g., cyclopentyl methyl ether) .
- Density Functional Theory (DFT) : Predicts transition-state energies for key steps (e.g., TBDMS introduction via Mitsunobu reaction) to minimize byproducts .
What contradictions exist in reported data for similar furopyridine derivatives?
Q. Advanced
- Substituent Effects : Fluorine or trifluoromethyl groups (as in ) increase metabolic stability but may reduce solubility, conflicting with bioavailability goals .
- Reaction Yields : Electrocatalytic methods () report 73–82% yields for furopyran derivatives, but analogous furopyridines may require lower temperatures to avoid side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
